Cas no 1260178-67-3 (4-chloro-8-methoxy-pyrido[3,4-d]pyrimidine)

4-Chloro-8-methoxy-pyrido[3,4-d]pyrimidine is a heterocyclic compound featuring a chloro-substituted pyrido[3,4-d]pyrimidine core with a methoxy group at the 8-position. This structure serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and other biologically active molecules. The chloro group at the 4-position enhances reactivity for nucleophilic substitution, enabling further functionalization, while the methoxy group contributes to stability and modulates electronic properties. Its well-defined reactivity profile and compatibility with diverse synthetic conditions make it valuable for medicinal chemistry research. The compound is typically handled under inert conditions to preserve its integrity.
4-chloro-8-methoxy-pyrido[3,4-d]pyrimidine structure
1260178-67-3 structure
Product name:4-chloro-8-methoxy-pyrido[3,4-d]pyrimidine
CAS No:1260178-67-3
MF:C8H6N3OCl
Molecular Weight:195.60574
MDL:MFCD20258064
CID:1004546

4-chloro-8-methoxy-pyrido[3,4-d]pyrimidine 化学的及び物理的性質

名前と識別子

    • 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine
    • ACN-S001442
    • AK118854
    • KB-241734
    • QC-1160
    • RW3262
    • 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidine
    • MDL: MFCD20258064
    • インチ: InChI=1S/C8H6ClN3O/c1-13-8-6-5(2-3-10-8)7(9)12-4-11-6/h2-4H,1H3
    • InChIKey: OXNFDWDEWXFKLG-UHFFFAOYSA-N
    • SMILES: COC1=NC=CC2=C1N=CN=C2Cl

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 13
  • 回転可能化学結合数: 1

4-chloro-8-methoxy-pyrido[3,4-d]pyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029192425-1g
4-Chloro-8-methoxypyrido[3,4-d]pyrimidine
1260178-67-3 98%
1g
$547.00 2023-09-03
Fluorochem
215410-250mg
4-Chloro-8-methoxypyrido[3,4-d]pyrimidine
1260178-67-3 95%
250mg
£336.00 2022-02-28
abcr
AB440615-1g
4-Chloro-8-methoxypyrido[3,4-d]pyrimidine; .
1260178-67-3
1g
€1142.90 2025-02-17
A2B Chem LLC
AA34473-250mg
4-Chloro-8-methoxypyrido[3,4-d]pyrimidine
1260178-67-3 95%
250mg
$411.00 2024-04-20
A2B Chem LLC
AA34473-1g
4-Chloro-8-methoxypyrido[3,4-d]pyrimidine
1260178-67-3 95%
1g
$1055.00 2024-04-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTF345-100.0mg
4-chloro-8-methoxy-pyrido[3,4-d]pyrimidine
1260178-67-3 95%
100.0mg
¥863.0000 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1514210-1g
4-Chloro-8-methoxypyrido[3,4-d]pyrimidine
1260178-67-3 98%
1g
¥4185.00 2024-08-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTF345-250.0mg
4-chloro-8-methoxy-pyrido[3,4-d]pyrimidine
1260178-67-3 95%
250.0mg
¥1147.0000 2024-07-28
eNovation Chemicals LLC
Y0992646-5g
4-chloro-8-methoxypyrido[3,4-d]pyrimidine
1260178-67-3 95%
5g
$2000 2025-02-19
1PlusChem
1P000R7T-100mg
Pyrido[3,4-d]pyrimidine, 4-chloro-8-methoxy-
1260178-67-3 95%
100mg
$163.00 2025-02-18

4-chloro-8-methoxy-pyrido[3,4-d]pyrimidine 関連文献

4-chloro-8-methoxy-pyrido[3,4-d]pyrimidineに関する追加情報

Introduction to 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidine (CAS No. 1260178-67-3)

4-chloro-8-methoxy-pyrido[3,4-d]pyrimidine, identified by the Chemical Abstracts Service Number (CAS No.) 1260178-67-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrido[3,4-d]pyrimidine class, a scaffold that is widely recognized for its potential in drug discovery due to its structural similarity to several bioactive molecules. The presence of both chloro and methoxy substituents on the pyrido[3,4-d]pyrimidine core enhances its chemical diversity and reactivity, making it a valuable intermediate in the synthesis of more complex pharmacophores.

The pyrido[3,4-d]pyrimidine scaffold is particularly interesting because it is structurally related to several known bioactive compounds, including kinase inhibitors and antimicrobial agents. The nitrogen-rich heterocyclic system provides multiple sites for functionalization, allowing chemists to tailor the molecule's properties for specific biological targets. In recent years, there has been a surge in research focused on developing novel derivatives of this scaffold, particularly those with potential applications in oncology and inflammatory diseases.

One of the most compelling aspects of 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidine is its role as a key intermediate in the synthesis of more complex molecules. The chloro substituent at the 4-position and the methoxy group at the 8-position provide reactive sites for further functionalization via nucleophilic substitution or other organic transformations. This flexibility has enabled researchers to explore a wide range of structural modifications, leading to the discovery of several promising lead compounds.

Recent studies have highlighted the potential of 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidine in the development of inhibitors targeting various kinases involved in cancer progression. For instance, derivatives of this compound have shown inhibitory activity against cyclin-dependent kinases (CDKs) and tyrosine kinases (TKs), which are critical enzymes in cell cycle regulation and signal transduction pathways. The ability to modulate these kinases has made such derivatives attractive candidates for further development into anticancer therapies.

In addition to its applications in oncology, 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidine has also been explored for its potential in treating inflammatory and autoimmune diseases. The pyrido[3,4-d]pyrimidine core is known to interact with a variety of biological targets, including receptors and enzymes that play a role in inflammation. By modifying the substituents on this scaffold, researchers have been able to develop compounds that exhibit anti-inflammatory properties without significant immunosuppressive effects.

The synthesis of 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidine typically involves multi-step organic reactions starting from readily available precursors. The chlorination step at the 4-position is often performed using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), while the methoxylation at the 8-position can be achieved using methylating agents like dimethyl sulfate (DMS) or methyl iodide (CH₃I). These reactions are well-established in synthetic organic chemistry and can be optimized for high yields and purity.

The pharmacological evaluation of 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidine and its derivatives has revealed several interesting properties. In vitro studies have demonstrated that certain analogs exhibit potent inhibitory activity against specific kinases, with IC₅₀ values ranging from nanomolar to micromolar concentrations. These findings have spurred further investigation into optimizing potency and selectivity through structure-activity relationship (SAR) studies.

One notable example is the development of 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidine derivatives that target Bruton's tyrosine kinase (BTK), an enzyme implicated in B-cell signaling pathways. In preclinical studies, these derivatives have shown promising results in models of B-cell malignancies, including chronic lymphocytic leukemia (CLL). The ability to selectively inhibit BTK without affecting closely related kinases has made these compounds attractive candidates for clinical development.

The growing interest in pyrido[3,4-d]pyrimidine derivatives has also led to advancements in computational methods for predicting biological activity. Molecular modeling techniques, such as docking simulations and quantum mechanical calculations, are increasingly being used to guide the design of novel analogs with improved pharmacokinetic properties. These computational approaches have significantly reduced the time and cost associated with drug discovery by allowing researchers to prioritize promising candidates based on their predicted binding affinity and metabolic stability.

In conclusion,4-chloro-8-methoxy-pyrido[3,4-d]pyrimidine represents a versatile intermediate with significant potential in pharmaceutical research. Its structural features make it an ideal candidate for further exploration in drug discovery efforts aimed at developing treatments for cancer and inflammatory diseases. As our understanding of biological pathways continues to evolve,this compound will likely play an important role in shaping future therapeutic strategies.

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